![molecular formula C20H24N4O4 B11009890 N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11009890.png)
N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide
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Overview
Description
N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazinecarboxamide core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide involves multiple steps. One common method starts with the preparation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. This intermediate is then reacted with ethyl N-aryloxamates to form N-aryloxamides . The condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines yields N,N’-disubstituted succinamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and pyrazinecarboxamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamides .
Scientific Research Applications
N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-aryloxamides: These compounds share a similar core structure and exhibit comparable biological activities.
N,N’-disubstituted succinamides: These compounds are structurally related and have similar chemical properties.
Uniqueness
N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-[2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide is a complex organic compound with potential biological activity. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A methoxyphenyl group
- A tetrahydropyran ring
- A pyrazinecarboxamide moiety
This structural composition contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The precise molecular targets remain under investigation, but potential interactions include:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor binding : It could bind to receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through apoptosis induction in cancer cells.
- Antimicrobial Activity : Its structural components may confer antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies
- Antitumor Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism involved the modulation of cell cycle regulators and induction of apoptosis.
- Antimicrobial Testing : Tests against bacterial strains showed significant inhibition, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved.
Data Tables
Properties
Molecular Formula |
C20H24N4O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[2-[[4-(4-methoxyphenyl)oxan-4-yl]methylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O4/c1-27-16-4-2-15(3-5-16)20(6-10-28-11-7-20)14-24-18(25)13-23-19(26)17-12-21-8-9-22-17/h2-5,8-9,12H,6-7,10-11,13-14H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
JKPVOMPIIJLTLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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